3-Amino-7-chloro-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one
Overview
Description
3-Amino-7-chloro-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one is a chemical compound belonging to the benzodiazepine class. Benzodiazepines are well-known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other neurological disorders. This particular compound is characterized by the presence of an amino group at the 3-position, a chlorine atom at the 7-position, and a phenyl group at the 5-position on the benzodiazepine core structure .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-7-chloro-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one typically involves the following steps:
Formation of the Benzodiazepine Core: The initial step involves the formation of the benzodiazepine core structure.
Industrial Production Methods
Industrial production methods for this compound often involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and green chemistry protocols to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-Amino-7-chloro-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Ammonia, amine derivatives
Major Products Formed
Oxidation: N-oxides
Reduction: Amine derivatives
Substitution: Functionalized benzodiazepines
Scientific Research Applications
3-Amino-7-chloro-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-Amino-7-chloro-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one involves its interaction with the gamma-aminobutyric acid (GABA) receptor in the central nervous system. By binding to the GABA receptor, the compound enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects . The molecular targets and pathways involved include the GABA-A receptor and associated ion channels .
Comparison with Similar Compounds
Similar Compounds
7-Chloro-1,3-dihydro-3-hydroxy-5-phenyl-2H-1,4-benzodiazepin-2-one: Known for its anxiolytic properties.
7-Chloro-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one-4-oxide: Used in the synthesis of various benzodiazepine derivatives.
Midazolam: A widely used benzodiazepine with sedative and anxiolytic effects.
Uniqueness
3-Amino-7-chloro-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one is unique due to the presence of the amino group at the 3-position, which allows for further functionalization and derivatization. This structural feature enhances its versatility in chemical synthesis and pharmacological research .
Properties
IUPAC Name |
3-amino-7-chloro-5-phenyl-1,3-dihydro-1,4-benzodiazepin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O/c16-10-6-7-12-11(8-10)13(9-4-2-1-3-5-9)19-14(17)15(20)18-12/h1-8,14H,17H2,(H,18,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUINAAYXMRLCEA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(C(=O)NC3=C2C=C(C=C3)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501008799 | |
Record name | 3-Amino-7-chloro-5-phenyl-3H-1,4-benzodiazepin-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501008799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
894-77-9 | |
Record name | 3-Amino-7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=894-77-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2H-1,4-Benzodiazepin-2-one, 1,3-dihydro-3-amino-7-chloro-5-phenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000894779 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Amino-7-chloro-5-phenyl-3H-1,4-benzodiazepin-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501008799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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